molecular formula C14H11ClF3N B12072123 C-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine

C-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine

Cat. No.: B12072123
M. Wt: 285.69 g/mol
InChI Key: IOFXWYIWOOUERO-UHFFFAOYSA-N
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Description

C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine is a compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chlorine and trifluoromethyl groups to the biphenyl structure enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.

    Introduction of Chlorine and Trifluoromethyl Groups: The introduction of chlorine and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. For example, the chlorination can be done using chlorine gas or N-chlorosuccinimide, while the trifluoromethylation can be carried out using trifluoromethyl iodide or other trifluoromethylating agents.

    Amination: The final step involves the introduction of the methylamine group. This can be achieved through nucleophilic substitution reactions where the biphenyl derivative is reacted with methylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction may produce biphenyl amines or alcohols.

Scientific Research Applications

C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound can be used in the study of biological processes and pathways. Its derivatives may have potential as bioactive molecules or pharmaceuticals.

    Medicine: Research into the medicinal properties of this compound and its derivatives may lead to the development of new drugs for various diseases.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-amine: Similar structure but lacks the methyl group.

    C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-ethylamine: Similar structure but has an ethyl group instead of a methyl group.

    C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-propylamine: Similar structure but has a propyl group instead of a methyl group.

Uniqueness

The uniqueness of C-(2-Chloro-2’-(trifluoromethyl)biphenyl-4-yl)-methylamine lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of both chlorine and trifluoromethyl groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11ClF3N

Molecular Weight

285.69 g/mol

IUPAC Name

[3-chloro-4-[2-(trifluoromethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C14H11ClF3N/c15-13-7-9(8-19)5-6-11(13)10-3-1-2-4-12(10)14(16,17)18/h1-7H,8,19H2

InChI Key

IOFXWYIWOOUERO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)Cl)C(F)(F)F

Origin of Product

United States

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